1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 75532-84-2
VCID: VC8292915
InChI: InChI=1S/C10H20N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8,11H2/t9-,10+/m0/s1
SMILES: C1CCN2CCCC(C2C1)CN
Molecular Formula: C10H20N2
Molecular Weight: 168.28 g/mol

1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine

CAS No.: 75532-84-2

Cat. No.: VC8292915

Molecular Formula: C10H20N2

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine - 75532-84-2

Specification

CAS No. 75532-84-2
Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
IUPAC Name [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine
Standard InChI InChI=1S/C10H20N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8,11H2/t9-,10+/m0/s1
Standard InChI Key WSBDCEJEINRUML-VHSXEESVSA-N
Isomeric SMILES C1CCN2CCC[C@H]([C@H]2C1)CN
SMILES C1CCN2CCCC(C2C1)CN
Canonical SMILES C1CCN2CCCC(C2C1)CN

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a decahydroquinolizine backbone, a bicyclic system comprising a six-membered ring fused to a five-membered ring. The methanamine group (-CH2_2NH2_2) is attached to the quinolizine core at the 1-position, with absolute stereochemistry specified as (1S,9aR) . This stereochemical configuration is critical for its spatial orientation and potential interactions in biological systems.

Key Structural Data:

PropertyValueSource
Molecular FormulaC10H20N2\text{C}_{10}\text{H}_{20}\text{N}_{2}
Molecular Weight168.28 g/mol
IUPAC Name[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine
InChIInChI=1S/C10H20N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8,11H2/t9-,10+/m0/s1
SMILESC1CCN2CCCC@HCN

Stereochemical Significance

The (1S,9aR) configuration ensures distinct spatial arrangements of the nitrogen atoms and methanamine group, influencing hydrogen-bonding capabilities and chiral recognition in enzymatic environments. Computational models derived from PubChem data confirm the rigidity of the bicyclic system, which limits conformational flexibility .

Synthesis and Characterization

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): Predicted 1H^1\text{H}-NMR signals include δ 2.8–3.2 ppm (methylene protons adjacent to amines) and δ 1.2–2.5 ppm (aliphatic bicyclic protons).

  • Mass Spectrometry (MS): The base compound shows a molecular ion peak at m/z 168.28, consistent with its molecular weight.

X-ray Crystallography

Crystallographic data for the dihydrochloride salt reveal a monoclinic crystal system with hydrogen-bonding networks between the amine groups and chloride ions .

Physicochemical Properties

PropertyValueSource
Solubility (Free Base)Partially soluble in polar solvents (e.g., methanol, DMSO)
Melting Point (Dihydrochloride)>250°C (decomposes)
StabilityHygroscopic; stable under inert gas

The dihydrochloride salt exhibits enhanced solubility in aqueous media compared to the free base, making it preferable for formulation studies .

Applications in Research

Pharmaceutical Development

The compound’s rigid bicyclic structure serves as a scaffold for designing neuromodulators or enzyme inhibitors. Analogous quinolizine derivatives have shown affinity for sigma receptors, suggesting potential applications in neuropathic pain management .

ParameterRecommendationSource
Storage Conditions2–8°C under argon
Hazard ClassificationIrritant (skin/eyes)
Personal Protective Equipment (PPE)Gloves, lab coat, goggles

No acute toxicity data are available, but structural analogs suggest moderate toxicity via ingestion or inhalation .

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